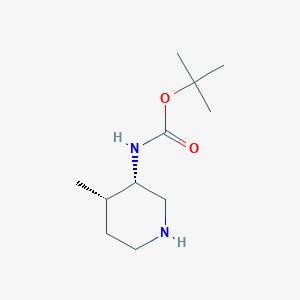

Tert-butyl (cis)-4-methyl-3-piperidinylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181069 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-21-9 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cis)-4-methyl-3-piperidinylcarbamate typically involves the reaction of tert-butyl chloroformate with cis-4-methyl-3-piperidinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (cis)-4-methyl-3-piperidinylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether

Substitution: Potassium tert-butoxide in dimethyl sulfoxide

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted carbamates or amines

Scientific Research Applications

Organic Synthesis

Tert-butyl (cis)-4-methyl-3-piperidinylcarbamate serves as a valuable building block in organic synthesis. It is used for:

- Protecting Group for Amines : The carbamate group can temporarily protect amines during multi-step synthesis processes.

- Synthesis of Complex Molecules : It facilitates the construction of more complex organic molecules through various reactions, including oxidation and reduction.

Biological Research

In biological studies, this compound is utilized for:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, making it a useful tool in understanding enzyme kinetics and mechanisms.

- Protein-Ligand Interaction Studies : The compound's interactions with proteins can provide insights into molecular recognition processes and drug design.

Pharmaceutical Development

This compound is being explored for its potential therapeutic applications:

- Prodrug Development : Its structure allows it to be modified into prodrugs that can enhance bioavailability and therapeutic efficacy.

- Neuropathic Pain Treatment : Research indicates that derivatives of this compound may act as selective inhibitors of T-type calcium channels, which are implicated in neuropathic pain pathways .

Industrial Applications

This compound finds utility in the production of:

- Agrochemicals : Its chemical properties make it suitable for formulating pesticides and herbicides.

- Specialty Chemicals : It is involved in synthesizing various specialty chemicals used in different industrial applications.

Case Study 1: Neuropathic Pain Inhibition

A study focused on the synthesis of a series of piperidine derivatives demonstrated that this compound exhibited significant analgesic effects in animal models of neuropathic pain. The compound was shown to increase pain thresholds effectively, suggesting its potential as a lead compound for developing new analgesics .

Case Study 2: Enzyme Interaction Studies

Research investigating enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This property was leveraged to explore new therapeutic strategies for diseases associated with enzyme dysregulation.

Mechanism of Action

The mechanism of action of tert-butyl (cis)-4-methyl-3-piperidinylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of tert-butyl (cis)-4-methyl-3-piperidinylcarbamate , we compare it with analogous piperidine and pyridine carbamates from the provided evidence. Key differences in substitution patterns, stereochemistry, and functional groups are highlighted (Table 1).

Table 1: Structural and Functional Comparison of Selected Carbamates

Note: Direct data for the target compound is unavailable in the provided evidence; values are extrapolated based on structural analogs.

Key Observations

Core Structure Differences: Piperidine vs. Pyrrolidine/Pyridine: The target compound’s piperidine ring provides a six-membered structure with distinct conformational flexibility compared to the five-membered pyrrolidine (e.g., ) or aromatic pyridine derivatives (e.g., ).

Boc Placement: Boc at the 3-position (piperidine) vs. 1-position (pyrrolidine in ) alters steric shielding during synthetic steps, influencing reaction yields and byproduct formation.

Functional Group Diversity :

- The hydroxymethyl and methoxyphenyl groups in enhance hydrophilicity and π-π stacking, respectively, whereas halogenated pyridines (e.g., ) improve electrophilic reactivity for cross-coupling reactions.

Biological Relevance :

- Compound 9 () demonstrates the role of piperidine carbamates in antiviral drug discovery, suggesting analogous utility for the target compound in protease or kinase inhibition.

Biological Activity

Tert-butyl (cis)-4-methyl-3-piperidinylcarbamate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and features a piperidine ring that contributes to its biological activity. The piperidine structure is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

The compound's biological activity can be attributed to several mechanisms:

- Calcium Channel Modulation : Research indicates that piperidine derivatives can act as inhibitors of T-type calcium channels, which are implicated in neuropathic pain. This compound may exhibit similar properties, potentially offering therapeutic benefits for pain management .

- Antibacterial Activity : Preliminary studies suggest that compounds related to this compound demonstrate significant antibacterial effects against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. The compound's efficacy was noted at low concentrations comparable to established antibiotics .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the release of pro-inflammatory cytokines, suggesting a role in modulating immune responses .

Table 1: Summary of Biological Activities

Case Study 1: Neuropathic Pain Model

In a study evaluating the efficacy of various piperidine derivatives, this compound was tested for its ability to inhibit T-type calcium channels in a rat model of neuropathic pain. The results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as a novel analgesic agent .

Case Study 2: Antibacterial Testing

Another study focused on the antibacterial properties of related compounds, demonstrating that this compound exhibited bactericidal effects against both susceptible and resistant strains of Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 µg/mL, suggesting strong potential for clinical applications in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (cis)-4-methyl-3-piperidinylcarbamate?

The synthesis typically involves a multi-step sequence:

- Amine Protection : Reacting 4-methyl-3-piperidinamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using triethylamine as a base to form the Boc-protected intermediate .

- Stereochemical Control : Ensuring the cis-configuration via selective reaction conditions, such as low-temperature stirring (0–5°C) to minimize epimerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product . Key characterization includes H/C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How can researchers confirm the stereochemical integrity of this compound?

- NMR Analysis : Vicinal coupling constants () in H NMR distinguish cis (axial-equatorial, Hz) from trans isomers .

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (if crystalline forms are obtainable) .

Q. What are the recommended storage conditions to maintain compound stability?

- Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers.

- Avoid prolonged exposure to moisture or acidic/basic conditions, as Boc groups are labile under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or N-methylmorpholine) to enhance Boc protection efficiency .

- Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility and reduce side reactions .

- Flow Chemistry : Implement continuous flow systems for precise temperature control and reduced reaction times .

Q. What analytical methods are suitable for detecting decomposition products or diastereomeric impurities?

- LC-MS/MS : Monitor for de-Boc products (m/z shifts corresponding to loss of tert-butyl group) or oxidation byproducts .

- 2D NMR (NOESY) : Identify spatial proximity of substituents to confirm cis-configuration and rule out diastereomer formation .

Q. How do steric and electronic effects influence the reactivity of this compound in downstream reactions?

- Steric Hindrance : The tert-butyl group restricts nucleophilic attack at the carbamate nitrogen, favoring selective reactions at the piperidine ring .

- Electronic Effects : Electron-withdrawing carbamate groups enhance the acidity of adjacent protons, enabling deprotonation for functionalization (e.g., alkylation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for tert-butyl carbamate derivatives?

- Variable Catalysts : Yields may differ due to catalyst choice (e.g., triethylamine vs. DMAP), which impacts Boc protection efficiency .

- Solvent Purity : Trace water in solvents can hydrolyze Boc groups, reducing yields; use molecular sieves or anhydrous conditions .

- Stereochemical Purity : Unresolved diastereomers during purification can artificially lower isolated yields; employ chiral columns for accurate quantification .

Q. Why might stability studies report conflicting shelf-life data for tert-butyl carbamates?

- Storage Conditions : Variations in temperature (–20°C vs. 4°C) or container material (glass vs. plastic) affect degradation rates .

- Analytical Sensitivity : LC-MS detection limits may fail to identify early-stage decomposition; combine with H NMR for comprehensive analysis .

Methodological Best Practices

Q. What strategies ensure enantiomeric purity during synthesis?

Q. How can computational modeling aid in predicting reactivity?

- DFT Calculations : Simulate transition states to predict regioselectivity in functionalization reactions (e.g., nitration or halogenation) .

- Molecular Dynamics : Model solvent interactions to optimize reaction conditions for solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.